molecular formula C23H16N4O3S B14929004 N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide CAS No. 438211-62-2

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B14929004
CAS No.: 438211-62-2
M. Wt: 428.5 g/mol
InChI Key: WBWKDOXDABKTRU-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a phenyl group and a nitrophenyl carbamothioyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-nitrophenyl isothiocyanate under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique electronic properties and enhances its potential as a versatile ligand in coordination chemistry. Additionally, the presence of both nitrophenyl and carbamothioyl groups provides a combination of reactivity and stability that is advantageous in various applications .

Properties

CAS No.

438211-62-2

Molecular Formula

C23H16N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3S/c28-22(26-23(31)25-19-12-6-7-13-21(19)27(29)30)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H2,25,26,28,31)

InChI Key

WBWKDOXDABKTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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